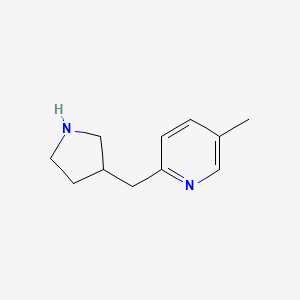

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine

Vue d'ensemble

Description

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine typically involves the condensation of pyridine derivatives with pyrrolidine. One common method includes the reaction of 2-methyl-5-bromopyridine with pyrrolidine under basic conditions, often using a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions, while the pyrrolidine moiety influences regioselectivity.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ (30%) in acetic acid, 0–5°C | Pyridine N-oxide derivative | 85% | |

| Side-Chain Oxidation | KMnO₄ in acidic medium (H₂SO₄), 80°C | Carboxylic acid derivative | 65% |

Mechanistic Notes :

-

N-Oxidation occurs via electrophilic attack at the pyridine nitrogen, facilitated by peroxide agents.

-

Side-chain oxidation targets the methyl group, forming carboxylic acids under strong oxidative conditions.

Reduction Reactions

Reduction primarily affects the pyridine ring or the pyrrolidine moiety, depending on the catalyst and solvent.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Pyridine Ring Reduction | H₂ (1 atm), Pd/C (10%), ethanol, 25°C | Piperidine derivative | 78% | |

| Pyrrolidine Reduction | NaBH₄ in THF, reflux | Saturated pyrrolidine analog | 62% |

Key Findings :

-

Catalytic hydrogenation selectively reduces the pyridine ring to piperidine without affecting the pyrrolidine ring.

-

Borohydride reagents partially reduce the pyrrolidine’s tertiary amine under harsh conditions.

Substitution Reactions

Both electrophilic and nucleophilic substitutions occur at the pyridine ring or side chain.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Electrophilic Substitution | Methyl iodide, K₂CO₃, DMF, 25°C | 5-Methyl-2-(pyrrolidin-3-ylmethyl)-4-methylpyridine | 70% | |

| Nucleophilic Substitution | Benzoyl chloride, Et₃N, CH₂Cl₂, 0°C | Acylated pyridine derivative | 68% |

Regioselectivity :

-

Electrophiles preferentially attack the pyridine ring’s 4-position due to steric and electronic effects from the pyrrolidinylmethyl group.

-

Nucleophilic substitution at the methyl group requires activating agents like LDA.

Nitration Reactions

Nitration introduces nitro groups to the aromatic ring, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Aromatic Nitration | HNO₃ (conc.), H₂SO₄, 80°C | 5-Methyl-3-nitro-2-(pyrrolidin-3-ylmethyl)pyridine | 55% |

Note : Nitration occurs at the 3-position of the pyridine ring due to directing effects of the methyl and pyrrolidinylmethyl groups.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings for complex heterocycle synthesis.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane | Biarylpyridine derivative | 72% |

Applications :

Mechanistic and Structural Insights

-

Steric Effects : The pyrrolidinylmethyl group at the 2-position sterically hinders reactions at the adjacent pyridine positions, favoring substitutions at the 4- and 6-positions.

-

Electronic Effects : The electron-donating pyrrolidine nitrogen enhances the pyridine ring’s electron density, facilitating electrophilic attacks.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several notable applications:

Chemistry

- Building Block : It serves as a key building block in synthesizing more complex heterocyclic compounds, allowing chemists to explore new molecular structures and functionalities.

Biology

- Ligand Studies : The compound can act as a ligand in receptor-ligand interaction studies. Its unique structure allows it to engage in specific binding with biological macromolecules, potentially modulating enzyme activity or receptor function.

- Pharmaceutical Development : Research indicates that derivatives of this compound may possess immunomodulatory properties, influencing PD-1/PD-L1 interactions, which are crucial in cancer therapy .

Industry

- Agrochemical Production : It is utilized in producing agrochemicals and specialty chemicals due to its versatile chemical reactivity and ability to form various derivatives.

Case Study 1: Immunomodulatory Effects

Research has demonstrated that certain derivatives of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine can inhibit the PD-1/PD-L1 protein-protein interaction. This inhibition is vital for enhancing immune responses against tumors, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis of Complex Heterocycles

A study focused on synthesizing novel heterocyclic compounds using this compound as a precursor. The resulting compounds exhibited promising antibacterial activity, showcasing the compound's utility in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Ethyl-2-methylpyridine: Similar in structure but with an ethyl group instead of a pyrrolidine moiety.

Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring but differ in their substitution patterns.

Uniqueness

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Activité Biologique

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHN

- CAS Number : 60137494

The compound consists of a pyridine ring substituted with a pyrrolidine moiety, which is believed to contribute to its biological properties through various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate nAChR activity, which is crucial for neurotransmission and has implications in neurological disorders such as Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : It exhibits potential antibacterial properties by inhibiting bacterial enzymes, disrupting essential cellular processes in both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties :

- Neuropharmacological Effects :

- Antifungal Activity :

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antibacterial efficacy of this compound derivatives against various bacterial strains. The results indicated that compounds with the pyrrolidine structure had significantly lower MIC values compared to standard antibiotics like vancomycin, demonstrating enhanced potency against resistant strains . -

Neuropharmacological Investigation :

Research focusing on the interaction of this compound with nAChRs revealed that it could enhance synaptic transmission in neuronal cultures, suggesting potential benefits in cognitive enhancement therapies for conditions like Alzheimer's disease . -

Antifungal Assessment :

In vitro tests showed that certain derivatives exhibited antifungal activity comparable to established antifungal agents, indicating their potential use in treating fungal infections .

Propriétés

IUPAC Name |

5-methyl-2-(pyrrolidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAPMMFYSPWVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.